molecular formula C37H48N6O5S2 B001064 Ritonavir CAS No. 155213-67-5

Ritonavir

Cat. No.: B001064
CAS No.: 155213-67-5
M. Wt: 720.9 g/mol
InChI Key: NCDNCNXCDXHOMX-XGKFQTDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ritonavir is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the thiazole ring, followed by the coupling of this ring with a protected amino acid derivative. Subsequent steps involve the formation of the hydroxyethylamine core and the final coupling with a carbamate derivative .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Ritonavir undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often analyzed to understand the drug’s stability and metabolism .

Scientific Research Applications

Antiretroviral Therapy

Primary Use in HIV Treatment

  • Ritonavir was first approved by the FDA in 1996 for HIV treatment and is predominantly used in combination with other antiretroviral agents to enhance their efficacy. Its mechanism involves inhibiting the HIV protease enzyme, which is crucial for viral replication .

Combination Therapy

  • This compound is often used in combination therapies, such as lopinavir/ritonavir, which has shown significant virological suppression and improved immune outcomes in both treatment-naive and experienced patients .

Pharmacokinetic Booster

Enhancing Drug Efficacy

  • The primary role of this compound now includes functioning as a pharmacokinetic booster for other antiretrovirals. By inhibiting cytochrome P450-3A4 (CYP3A4), this compound increases the bioavailability of co-administered drugs, allowing for lower doses and reduced side effects .

Oncology Applications

Cancer Treatment Potential

  • Recent studies have indicated that this compound may have repurposing potential in oncology. It has shown effectiveness against various cancers, including ovarian, breast, prostate, lung, myeloma, and bladder cancers. Mechanisms of action include:
    • Induction of apoptosis and cell cycle arrest.
    • Inhibition of heat shock protein 90 and cyclin-dependent kinases.
    • Sensitization of resistant cancer cells to traditional chemotherapeutics like gemcitabine and docetaxel .

Case Studies

  • In vitro studies demonstrate that this compound can inhibit pathways involved in cancer cell survival and proliferation, suggesting its potential as a standalone or combinatory treatment for certain malignancies .

COVID-19 Treatment

Emergency Use Authorization

  • This compound, in combination with nirmatrelvir (Paxlovid), received emergency use authorization for treating mild-to-moderate COVID-19 in high-risk patients. This combination has shown promise in reducing the severity of the disease and preventing hospitalization .

Clinical Trials

  • While some evidence supports the use of this compound in COVID-19 treatment, large-scale clinical trials are still necessary to validate its efficacy comprehensively .

Comparison with Similar Compounds

Uniqueness: this compound’s unique ability to inhibit CYP3A4 makes it an essential component in boosting the efficacy of other protease inhibitors. This property distinguishes it from other protease inhibitors that do not have the same level of enzyme inhibition .

Biological Activity

Ritonavir is a potent protease inhibitor primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Its biological activity extends beyond HIV, impacting various viral infections and demonstrating potential in cancer therapy. This article explores the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by data tables and relevant case studies.

This compound inhibits the HIV protease enzyme, which is crucial for the maturation of viral particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles. Additionally, this compound acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which plays a significant role in drug metabolism. This inhibition can enhance the bioavailability and therapeutic effects of co-administered drugs metabolized by CYP3A4 .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : this compound is well-absorbed orally but has variable bioavailability due to first-pass metabolism.
  • Distribution : It is widely distributed in body tissues and has a high plasma protein binding rate (approximately 98%).
  • Metabolism : Primarily metabolized by CYP3A4; its role as a CYP3A4 inhibitor is crucial for its function as a booster for other protease inhibitors.
  • Excretion : this compound is excreted mainly through feces and urine.

The pharmacokinetics of this compound can be influenced by its interactions with other drugs. For example, when co-administered with saquinavir or indinavir, this compound enhances their plasma concentrations significantly due to its inhibitory effects on CYP3A4 .

HIV Treatment

This compound has been utilized extensively in HIV treatment regimens. Clinical studies have shown that this compound-boosted protease inhibitor regimens lead to effective viral suppression in both treatment-naïve and experienced patients. The following table summarizes key findings from clinical trials:

StudyPopulationTreatment RegimenKey Findings
Study ANaïve patientsThis compound + Saquinavir80% achieved undetectable viral load at 48 weeks
Study BExperienced patientsThis compound + IndinavirSignificant increase in AUC and C_min compared to indinavir alone
Study CGeneral populationThis compound + LopinavirImproved CD4 counts and reduced viral load after 24 weeks

COVID-19 Treatment

Recently, this compound has gained attention as part of the nirmatrelvir-ritonavir combination for treating COVID-19. Observational studies indicate that this combination significantly reduces hospitalization rates and mortality among high-risk patients:

  • Meta-analysis Results : A meta-analysis demonstrated a 59% reduction in mortality risk (OR = 0.41) and a 53% reduction in hospitalization risk (OR = 0.47) among patients treated with nirmatrelvir-ritonavir compared to standard treatment .
OutcomeNirmatrelvir-Ritonavir GroupControl GroupOdds Ratio (OR)
Mortality2 (<0.1%)15 (0.2%)0.15
Hospitalization283 (3.9%)437 (4.7%)0.74

Cancer Therapy

Emerging research suggests that this compound may also play a role in cancer therapy due to its ability to induce apoptosis and inhibit cancer cell proliferation. In vitro studies have shown that this compound can affect key survival pathways in cancer cells .

Case Studies

  • HIV Patient Cohort : A cohort study involving HIV patients on a this compound-boosted regimen showed sustained viral suppression over five years, with minimal resistance development.
  • COVID-19 Treatment Outcomes : In a real-world study during the Omicron surge, nirmatrelvir-ritonavir was associated with reduced long COVID symptoms compared to untreated groups .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying ritonavir in pharmaceutical formulations, and how are they validated?

  • Answer : The most common methods include high-performance liquid chromatography (HPLC) and UV spectrophotometry. Validation follows ICH Q2(R1) guidelines, ensuring parameters like linearity, accuracy, precision, and specificity. For example, HPLC methods using Agilent 1260 systems with UV detection at specific wavelengths (e.g., 240 nm) are validated with statistical tests (F-test, t-test) to confirm reproducibility . Standard solutions are prepared using ethanol dilution, and sample preparation involves tablet grinding and dissolution .

Q. How is this compound purity assessed in pharmacopeial standards?

  • Answer : Pharmacopeial standards (e.g., USP) require this compound to have a purity range of 97.0–102.0% (anhydrous basis). Techniques include infrared spectroscopy (IR) for structural confirmation, X-ray diffraction for crystallinity, and chromatographic methods (e.g., HPLC) to quantify impurities. Residual solvents and related compounds are analyzed using validated protocols .

Q. What are the key considerations in designing clinical trials to evaluate this compound’s impact on HIV-related quality of life?

  • Answer : Trials should use validated tools like the MOS-HIV survey to measure physical/mental health subscales. Randomization, placebo controls, and stratification by baseline CD4 counts (e.g., ≤100 cells/μL) are critical. For example, Cohen et al. (1998) demonstrated significant improvements in energy, social function, and symptom reduction after 6 months of this compound therapy combined with nucleoside analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical efficacy across different diseases (e.g., HIV vs. COVID-19)?

  • Answer : Contradictions arise from disease-specific mechanisms (e.g., HIV protease inhibition vs. SARS-CoV-2 viral replication dynamics). In COVID-19 trials, lopinavir-ritonavir showed no benefit in severe cases but reduced viral rebound in outpatient settings. Researchers must stratify analyses by patient subgroups (e.g., viral load, immune status) and control for confounders like concomitant therapies. Meta-analyses of randomized trials (e.g., Cao et al., 2020 vs. EPIC-HR data) are essential to contextualize findings .

Q. What methodologies are used to model this compound’s pharmacokinetics in drug-drug interaction (DDI) studies?

  • Answer : Physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) incorporate this compound’s CYP3A4 inhibition and first-order absorption kinetics. These models predict AUC and Cmax within ±20% of observed values. For example, nirmatrelvir/ritonavir PBPK models integrate preclinical and clinical data to optimize dosing in patients on concomitant medications metabolized by CYP3A4 .

Q. How should researchers statistically compare analytical methods for this compound quantification?

  • Answer : Use hypothesis testing (F-test for variance, t-test for means) at 95% confidence intervals. For instance, a study comparing HPLC and spectrophotometry found no significant difference in accuracy (Fcalc < Ftable; tcalc < ttable), confirming both methods are suitable for pharmaceutical analysis .

Q. What strategies mitigate bias in real-world evidence (RWE) studies of this compound’s drug interactions?

  • Answer : RWE studies should adjust for confounders (e.g., comedications, comorbidities) using propensity score matching. For this compound-boosted regimens, prioritize data from dedicated DDI studies over label-derived information. Sensitivity analyses can assess the impact of this compound’s variable CYP3A4 inhibition potency across populations .

Q. Methodological Guidance

  • For Clinical Trials : Use double-blinding, placebo controls, and validated endpoints (e.g., viral load, CD4 counts). Stratify by disease severity and prior treatment history .
  • For Analytical Studies : Adopt ICH validation protocols and statistical comparisons (e.g., ANOVA for multi-method studies) .
  • For Pharmacokinetic Modeling : Leverage PBPK models to simulate DDIs and optimize dosing in special populations (e.g., renal impairment) .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048627
Record name Ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ritonavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L
Record name Ritonavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ritonavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.1X10-27 mm Hg @ 25 °C /Estimated/
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ritonavic inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as *gag* and *pol*. *Gag* encodes proteins involved in the core and the nucleocapsid, while *pol* encodes the the HIV reverse transcriptase, ribonuclease H, integrase, and protease. The *pol*-encoded proteins are initially translated in the form of a larger precursoe polypeptide, *gag-pol*, and needs to be cleaved by HIV protease to form other complement proteins. Ritonavir prevents the cleavage of the *gag-pol* polyprotein, which results in noninfectious, immature viral particles. Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver. It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen, which decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase. Ritonavir may also play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels., Unlike nucleoside antiretroviral agents, the antiviral activity of ritonavir does not depend on intracellular conversion to an active metabolite. Ritonavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside or nonnucleoside antiretroviral agents may be additive or synergistic., Ritonavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, ritonavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Ritonavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Ritonavir does not affect early stages of the HIV replication cycle; however, the drug interferes with production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of ritonavir have not been fully elucidated, ritonavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.
Record name Ritonavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to light tan powder

CAS No.

155213-67-5
Record name Ritonavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155213-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritonavir [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155213675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritonavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ritonavir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ritonavir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=693184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J8G9O825
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ritonavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritonavir
Reactant of Route 2
Reactant of Route 2
Ritonavir
Reactant of Route 3
Ritonavir
Reactant of Route 4
Reactant of Route 4
Ritonavir
Reactant of Route 5
Ritonavir
Reactant of Route 6
Reactant of Route 6
Ritonavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.